![molecular formula C33H48N4O4 B10852732 N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-4-pyrrolidin-1-ylmethyl-benzamide](/img/structure/B10852732.png)
N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-4-pyrrolidin-1-ylmethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PS-444035 is a small molecular drug with a molecular weight of 564.8. . The compound has been investigated for its therapeutic properties and is recognized for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PS-444035 involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the formation of key intermediates through controlled reactions. Anionic polymerization is one of the methods used for the synthesis of well-defined block copolymers, which can be applied to the synthesis of PS-444035 . This method ensures molecular and chemical homogeneity, making it suitable for producing high-purity compounds.
Industrial Production Methods
Industrial production of PS-444035 can be achieved through various methods, including inductively-coupled plasma technology. This technology allows for the synthesis of nanopowders with tailored properties, ensuring high efficiency and control over the production process . The use of inductively-coupled plasma technology is particularly attractive for large-scale production due to its reliability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
PS-444035 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert PS-444035 into reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, resulting in new derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in the reactions of PS-444035 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of PS-444035 depend on the specific reaction conditions and reagents used
Scientific Research Applications
PS-444035 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis.
Biology: PS-444035 is investigated for its potential biological activities, including its effects on cellular processes and molecular pathways.
Industry: PS-444035 is used in the production of high-performance materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of PS-444035 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and function. This interaction can result in various biological effects, including the modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
PS-444035 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
CHEMBL74943: A compound with a similar molecular structure and potential therapeutic applications.
BDBM50071556: Another compound with comparable properties and uses in scientific research.
The uniqueness of PS-444035 lies in its specific chemical structure, which allows for distinct interactions with molecular targets and pathways. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C33H48N4O4 |
|---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
N-[(2S,3S)-1-[[5-(butylamino)-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-4-(pyrrolidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C33H48N4O4/c1-4-6-18-34-30(39)22-29(38)28(21-25-12-8-7-9-13-25)35-33(41)31(24(3)5-2)36-32(40)27-16-14-26(15-17-27)23-37-19-10-11-20-37/h7-9,12-17,24,28-29,31,38H,4-6,10-11,18-23H2,1-3H3,(H,34,39)(H,35,41)(H,36,40)/t24-,28?,29?,31-/m0/s1 |
InChI Key |
XZUGYLKCDURJSJ-GBIMTFRJSA-N |
Isomeric SMILES |
CCCCNC(=O)CC(C(CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C2=CC=C(C=C2)CN3CCCC3)O |
Canonical SMILES |
CCCCNC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C2=CC=C(C=C2)CN3CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



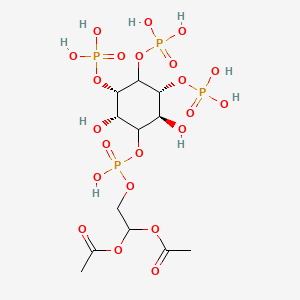
![2-hydroxy-3-(1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl)-2H-furan-5-one](/img/structure/B10852665.png)
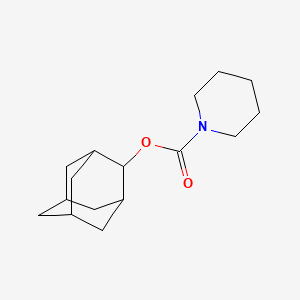
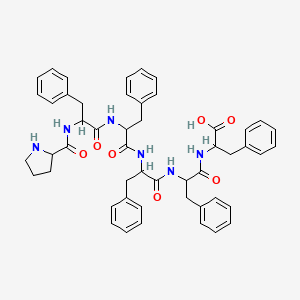
![(12Z,25Z,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B10852687.png)

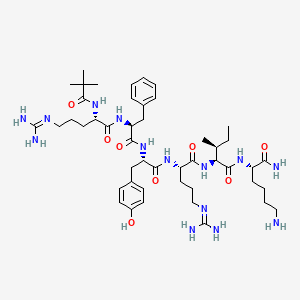

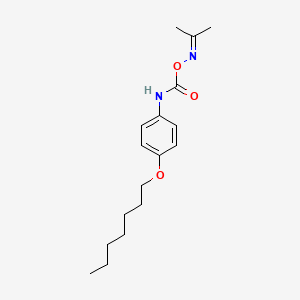
![N-[(S)-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-phenyl-methyl]-2,4-dimethoxy-benzamide](/img/structure/B10852722.png)

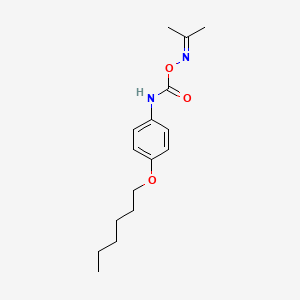
![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide](/img/structure/B10852729.png)
